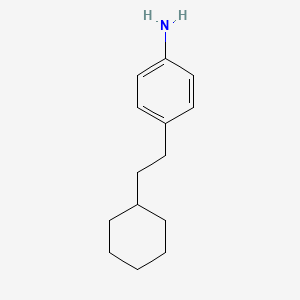
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.
Oxidation Reactions: Products include this compound-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.
Applications De Recherche Scientifique
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.
4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.
Uniqueness
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Numéro CAS |
1185309-13-0 |
|---|---|
Formule moléculaire |
C6H7ClN2 |
Poids moléculaire |
145.60 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3 |
Clé InChI |
GSXFOGXQLRLSKK-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
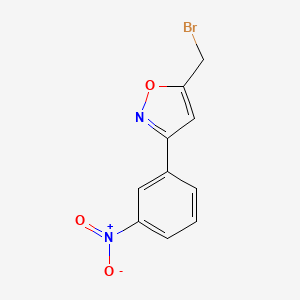
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)


![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
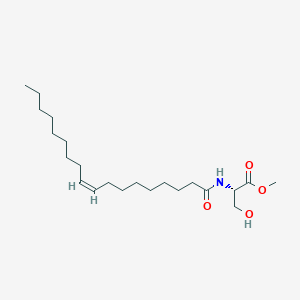
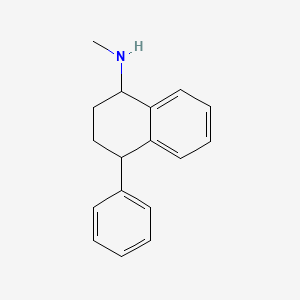
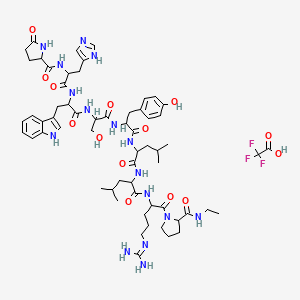

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
